2,3,4,6-Tetrachlorobiphenyl 2,3,4,6-Tetrachlorobiphenyl
Brand Name: Vulcanchem
CAS No.: 54230-22-7
VCID: VC21244072
InChI: InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Molecular Formula: C12H6Cl4
Molecular Weight: 292 g/mol

2,3,4,6-Tetrachlorobiphenyl

CAS No.: 54230-22-7

Cat. No.: VC21244072

Molecular Formula: C12H6Cl4

Molecular Weight: 292 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetrachlorobiphenyl - 54230-22-7

Specification

CAS No. 54230-22-7
Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
IUPAC Name 1,2,3,5-tetrachloro-4-phenylbenzene
Standard InChI InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H
Standard InChI Key HOBRTVXSIVSXIA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity and Structural Features

2,3,4,6-Tetrachlorobiphenyl has the molecular formula C₁₂H₆Cl₄, with a molecular weight of 291.988 g/mol. Its structure consists of two benzene rings connected by a single bond, with chlorine substituents at positions 2, 3, 4, and 6 on one ring and no substituents on the other. This asymmetrical arrangement distinguishes it from other tetrachlorinated biphenyls, such as 2,3,5,6-tetrachlorobiphenyl .

Key Structural Attributes

  • IUPAC Name: 1,2,3,4-Tetrachloro-5-phenylbenzene

  • InChI: InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H

  • Canonical SMILES: C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Physical Properties

Physical properties define the compound’s behavior in environmental and industrial contexts. Below is a summarized table of its key characteristics:

PropertyValueSource
CAS Number54230-22-7
Molecular Weight291.988 g/mol
Density1.441 g/cm³
Boiling Point344°C (at 760 mmHg)
Flash Point161.3°C
Melting PointNot reported
LogP5.967 (predicted)

The logP value of 5.967 indicates high hydrophobicity, suggesting strong affinity for organic matrices and potential bioaccumulation in fatty tissues .

Environmental and Health Implications

Toxicological Profile

Although direct toxicological data for 2,3,4,6-tetrachlorobiphenyl are sparse, PCBs are associated with endocrine disruption, immunotoxicity, and carcinogenicity. Structural analogs with similar substitution patterns (e.g., 2,3,4,5-tetrachlorobiphenyl) inhibit circadian clock proteins like PER1, suggesting potential interference with biological rhythms.

Key Concerns

  • Endocrine Disruption: Chlorinated biphenyls may mimic or antagonize hormones.

  • Developmental Toxicity: Exposure during critical developmental stages may alter growth or cognitive function.

Regulatory and Industrial Context

Global Regulatory Status

2,3,4,6-Tetrachlorobiphenyl is regulated under international agreements addressing persistent organic pollutants (POPs). Key classifications include:

Regulatory FrameworkClassificationBasis
HS Code2903999010Supervised export/import
VAT17.0%Taxation in certain regions
MFN Tariff5.5%Import duties

These classifications reflect efforts to restrict trade and mitigate environmental contamination .

Historical and Industrial Applications

Prior to global bans on PCBs, these compounds were widely used as:

  • Insulating Fluids: In transformers and capacitors.

  • Lubricants: For high-temperature applications.

  • Plasticizers: To enhance material flexibility.

The compound’s stability and dielectric properties made it ideal for such roles, though health and ecological risks drove phased prohibition under the Stockholm Convention .

Analytical Detection and Monitoring

Chromatographic Separation

Gas chromatography (GC) is the primary method for detecting PCBs in environmental samples. For example, Agilent’s CP-Sil 8 CB column separates 40 PCB congeners, including tetrachlorinated biphenyls, within 56 minutes .

Key Analytical Parameters

  • Column: CP-Sil 8 CB (Agilent).

  • Carrier Gas: Nitrogen at 30 mL/min.

  • Temperature: 320°C injector temperature.

This method ensures precise quantification of PCBs in biological matrices like liver tissue .

Synthesis and Degradation Pathways

Synthetic Routes

While no explicit synthesis data exist for 2,3,4,6-tetrachlorobiphenyl in available sources, general PCB synthesis involves:

  • Electrochemical Chlorination: Biphenyl reacts with chlorine gas under controlled conditions.

  • Catalytic Coupling: Cross-coupling reactions to assemble the biphenyl structure.

Post-synthesis purification typically employs distillation or recrystallization to isolate specific congeners.

Environmental Degradation

Natural degradation pathways for PCBs include:

  • Anaerobic Dechlorination: Microbial reduction of chlorine atoms.

  • Oxidative Degradation: Aerobic breakdown by bacteria or photooxidation.

These processes are slow and incomplete, contributing to the compound’s environmental persistence .

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